molecular formula C24H23FN2O9 B11045258 N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11045258
M. Wt: 502.4 g/mol
InChI Key: PZPIKWFOFSACEY-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorinated nitrophenyl group, a hydroxy-methyl-oxo-pyran group, and a trimethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluoro-3-nitrophenyl intermediate, followed by the introduction of the 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl group through a condensation reaction. The final step involves the coupling of the 3-(3,4,5-trimethoxyphenyl)propanamide moiety under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the fluorine atom could result in various substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
  • N-(4-bromo-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

Uniqueness

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23FN2O9

Molecular Weight

502.4 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C24H23FN2O9/c1-12-7-18(28)22(24(30)36-12)15(13-8-19(33-2)23(35-4)20(9-13)34-3)11-21(29)26-14-5-6-16(25)17(10-14)27(31)32/h5-10,15,28H,11H2,1-4H3,(H,26,29)

InChI Key

PZPIKWFOFSACEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

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